
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as DMBA, is a synthetic organic compound with a molecular formula of C16H10ClO2S. It is widely used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations.
Wirkmechanismus
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the initiation and promotion of cancer.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to induce a wide range of biochemical and physiological effects. It can cause oxidative stress, inflammation, and apoptosis in cells. It also affects the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has several advantages for use in lab experiments. It is a potent carcinogen and mutagen, making it useful for studying the mechanisms of cancer development and genetic mutations. It is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dosages for experiments. Additionally, the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in animal models can be controversial due to ethical concerns.
Zukünftige Richtungen
There are several future directions for research involving 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is the development of new therapies for cancer based on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced carcinogenesis. Another area of interest is the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in combination with other agents to study the synergistic effects of multiple carcinogens. Additionally, there is a need for further research on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced DNA damage and mutations to better understand the processes of carcinogenesis.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base catalyst to form the corresponding enamine. The enamine is then oxidized with potassium permanganate to give 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is commonly used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations. It is particularly useful in studying the initiation and promotion stages of carcinogenesis. 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is also used to induce mammary tumors in animal models to study breast cancer.
Eigenschaften
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMYMLGFNVVCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

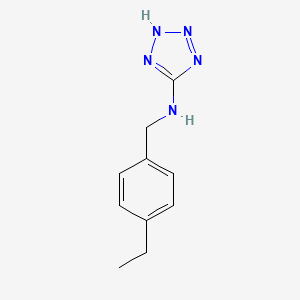
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
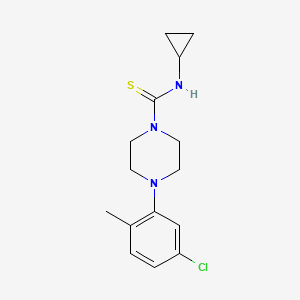
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
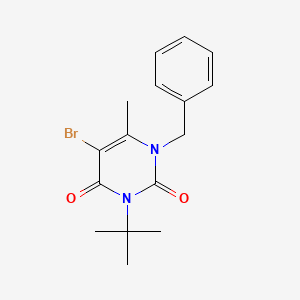
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)

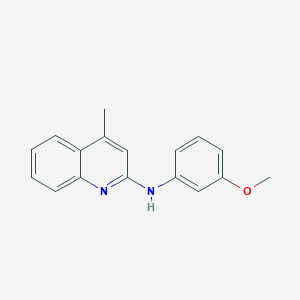
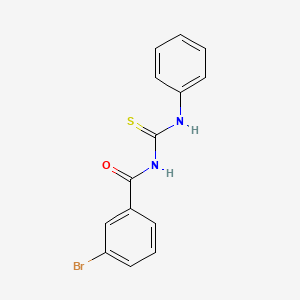
![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)